Pivalimidohydrazide hydrochloride
Description
Pivalimidohydrazide hydrochloride is a hydrazide derivative characterized by a pivaloyl (trimethylacetyl) group linked to an imidohydrazide moiety, forming a hydrochloride salt. Hydrazides are often utilized in pharmaceutical and analytical chemistry due to their reactivity and ability to form stable complexes .
Properties
Molecular Formula |
C5H14ClN3 |
|---|---|
Molecular Weight |
151.64 g/mol |
IUPAC Name |
N'-amino-2,2-dimethylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C5H13N3.ClH/c1-5(2,3)4(6)8-7;/h7H2,1-3H3,(H2,6,8);1H |
InChI Key |
UQROKWUCVHVMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NN)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pivalimidohydrazide hydrochloride can be synthesized through several methods. One common approach involves the reaction of pivalic acid with hydrazine hydrate under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions: Pivalimidohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazide functional group, which is highly reactive under specific conditions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Pivalimidohydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of pivalimidohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the hydrazide functional group, which acts as a nucleophile in these reactions .
Molecular Targets and Pathways: this compound targets various enzymes and proteins involved in critical biological pathways. For example, it can inhibit the activity of certain proteases and kinases, which play essential roles in cell signaling and metabolism. By modulating these pathways, the compound can exert its effects on cellular processes and potentially lead to therapeutic outcomes .
Comparison with Similar Compounds
Methyl Valerimidate Hydrochloride
- Structure: Methyl valerimidate hydrochloride (CAS 1030939-72-0) contains a pentanecarboximidate group esterified with methanol and forms a hydrochloride salt. Unlike pivalimidohydrazide, it lacks a hydrazide group but shares the imidate functionality .
- Applications : Used in organic synthesis, particularly in amidination reactions.
- Stability : Hydrochloride salts of imidates generally exhibit good solubility in polar solvents, a property shared with hydrazide hydrochlorides .
Phenylhydrazine Hydrochloride
- Structure : A simple hydrazine derivative with a phenyl group. Unlike pivalimidohydrazide, it lacks the bulky pivaloyl group, affecting its steric and electronic properties .
- Analytical Use : Employed in spectrophotometric methods (e.g., phosphomolybdic acid complexes) for quantification, highlighting the reactivity of hydrazide hydrochlorides in colorimetric assays .
Piperazine and Pyridine Derivatives
- Piperazine Hydrochlorides : Compounds like 1-(pyridin-3-yl)piperazine hydrochloride are used in drug synthesis (e.g., antihelminthic agents). Their six-membered amine rings contrast with the linear hydrazide structure of pivalimidohydrazide .
- Pyridine Hydrochlorides: Exhibit basicity and solubility profiles similar to hydrazides but differ in pharmacological applications, such as antihistamine activity (e.g., chlorphenoxamine hydrochloride) .
Hydralazine Hydrochloride
- Pharmaceutical Role : A vasodilator with a hydrazine-phthalazine structure. Unlike pivalimidohydrazide, it contains a phthalazine ring, enhancing its planar geometry and biological activity .
- Analytical Methods : Validated HPLC methods for hydralazine (linearity >0.99) suggest that similar techniques could apply to pivalimidohydrazide for impurity profiling .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Selected Hydrochlorides
| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility | Analytical Method (HPLC) | Applications |
|---|---|---|---|---|---|
| Pivalimidohydrazide HCl* | ~200 (estimated) | Hydrazide, pivaloyl | Polar solvents | Not reported | Synthesis intermediates |
| Methyl Valerimidate HCl | 164.65 | Imidate, methyl ester | Water, ethanol | Not reported | Amidination reactions |
| Phenylhydrazine HCl | 144.59 | Hydrazine, phenyl | Water | Spectrophotometry | Analytical reagents |
| Hydralazine HCl | 160.60 | Hydrazine, phthalazine | Water | HPLC (validated) | Antihypertensive drugs |
*Estimated data due to lack of direct evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
